molecular formula C14H13NO2 B166281 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide CAS No. 131179-71-0

2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Cat. No. B166281
M. Wt: 227.26 g/mol
InChI Key: BUNREJDOLFXPMF-UHFFFAOYSA-N
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Description

“2-(4-Hydroxy-phenyl)-N-phenyl-acetamide” is an organic compound. It is a derivative of phenethyl alcohol and is found in a variety of natural sources . The compound is a colorless solid . It is a phenolic alcohol commonly present in olive mill wastewater . It is a polyphenolic building block used in the synthesis of monobenzoxazine resin .


Synthesis Analysis

The synthesis of “2-(4-Hydroxy-phenyl)-N-phenyl-acetamide” can be achieved through the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes . When the reaction was carried out in dilute acetic acid as a solvent, the [PdCl 2 (dppb)] catalyst precursor leads in one pot to N-(4-hydroxyphenyl)acetamide . Under optimized reaction conditions, it was possible to produce N-(4-hydroxyphenyl)acetamide with a 85 mol % of selectivity in ca. 5 h .

Scientific Research Applications

Environmental Degradation and Toxicology

  • Degradation by Advanced Oxidation Processes (AOPs): A study highlighted the use of AOPs in treating acetaminophen (ACT) in aqueous media, generating various by-products and understanding their biotoxicity. The research focused on identifying the most reactive sites in ACT molecules and assessing the mutagenicity of degradation products, including N-(3,4-dihydroxy phenyl) acetamide and N-(2,4-dihydroxy phenyl) acetamide, using computational predictions and experimental tests. This work contributes to enhancing the degradation of pollutants like ACT using AOP systems (Qutob et al., 2022).

Pharmacological Research

  • Analgesic Mechanisms of Acetaminophen: Research into the analgesic effects of acetaminophen has revealed complex mechanisms beyond the inhibition of cyclooxygenase enzymes. A significant mechanism involves its metabolization to N-acylphenolamine (AM404), which acts on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors, inducing analgesia. This suggests that acetaminophen and its metabolites, including those structurally related to 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide, act on both the brain and spinal cord to manage pain (Ohashi & Kohno, 2020).

Toxicity and Safety Profiles

  • Toxicological Assessments: Studies on the hepatotoxicity of paracetamol and its derivatives, including 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide, underline the importance of understanding the metabolic pathways and potential risks associated with these compounds. The formation of toxic metabolites, such as N-acetyl-p-benzoquinone imine (NAPQI), from paracetamol metabolism poses significant risks of acute liver failure (ALF) and highlights the critical need for careful consideration in drug design and usage (Tittarelli et al., 2017).

properties

IUPAC Name

2-(4-hydroxyphenyl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-13-8-6-11(7-9-13)10-14(17)15-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNREJDOLFXPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460526
Record name 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

CAS RN

131179-71-0
Record name 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131179-71-0
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